2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol
Overview
Description
“2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol” is a chemical compound with the molecular formula C8H9F3N2O and a molecular weight of 206.17 . It’s an important ingredient for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group at the 5-position and an aminoethanol group at the 2-position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 67.19° C (Predicted), a boiling point of 304.2° C at 760 mmHg (Predicted), a density of 1.4 g/cm 3 (Predicted), and a refractive index of n 20D 1.52 (Predicted) .Scientific Research Applications
Protecting Group for Carboxylic Acids
Marios Elladiou and C. S. Patrickios (2012) explored the use of 2-(pyridin-2-yl)ethanol as a versatile protecting group for methacrylic acid (MAA). This compound demonstrated selective removal capabilities either chemically under alkaline conditions or thermally, making it a valuable tool in polymer chemistry for the synthesis of diblock copolymers with poly(methacrylic acid) segments (Elladiou & Patrickios, 2012).
Complexation and Coordination Chemistry
Z. Mardani et al. (2019) investigated the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the synthesis of complexes with Cu(II) and Cd(II). This study not only elucidated the complexation behavior of this ligand but also its potential in creating new materials with specific chemical and physical properties, highlighting its role in coordination chemistry (Mardani et al., 2019).
Luminescence Studies
A. Gusev et al. (2011) described the synthesis and structural characterization of Zn complexes based on 1,2,4-triazoles derived from reactions involving 3-(pyridin-2-yl)-5-(2-aminophenyl)-1H-1,2,4-triazole and various aldehydes. The luminescent properties of these complexes underscore their potential applications in materials science, particularly in the development of new luminescent materials (Gusev et al., 2011).
Chemoselective Synthesis and Catalysis
F. Fringuelli et al. (2004) demonstrated a solvent-free, Al(OTf)3-catalyzed aminolysis of 1,2-epoxides by 2-picolylamine, leading to the synthesis of beta-amino alcohols. This method not only offers a clean and efficient approach to synthesizing these compounds but also opens avenues for developing environmentally friendly synthesis routes for compounds with broad applications in medicinal chemistry and material science (Fringuelli et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target enzymes such asAcpS-PPTase and collagen prolyl-4-hydroxylase . These enzymes play crucial roles in various biological processes, including bacterial proliferation and collagen synthesis, respectively .
Biochemical Pathways
Related compounds have been found to inhibit the synthesis ofcollagen , a key component of the extracellular matrix . This suggests that the compound may affect pathways related to collagen synthesis and deposition.
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule could potentially influence its lipophilicity, which in turn could affect its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibitanti-fibrotic activities . They have been shown to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It is known that the compound should be stored in an inert atmosphere under -40°c , suggesting that temperature and atmospheric conditions could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the enzyme’s conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s trifluoromethyl group is particularly important for its binding affinity and specificity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can also result in adaptive cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, the compound can inhibit or activate enzymes involved in the synthesis and degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation can be influenced by its interactions with specific cellular components .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .
Properties
IUPAC Name |
2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKBSTWYSVHIJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388106 | |
Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874630-03-2 | |
Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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